molecular formula C13H24N2O4 B12944857 tert-Butyl 3-((R)-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

tert-Butyl 3-((R)-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B12944857
M. Wt: 272.34 g/mol
InChI Key: XWFRXCHLLHFCHI-QVDQXJPCSA-N
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Description

tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an amino group, a methoxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe final step often involves the deprotection of the Boc group under acidic conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to traditional batch processes . The use of microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the ester can produce an alcohol.

Scientific Research Applications

tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate gives it distinct chemical and biological properties. The presence of both amino and methoxy groups allows for diverse interactions with other molecules, making it a versatile compound in various research applications.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 3-[(1R)-1-amino-2-methoxy-2-oxoethyl]piperidine-1-carboxylate

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-9(8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3/t9?,10-/m1/s1

InChI Key

XWFRXCHLLHFCHI-QVDQXJPCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)[C@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)OC)N

Origin of Product

United States

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